molecular formula C13H19ClN2O2S B13535441 Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate

Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate

Cat. No.: B13535441
M. Wt: 302.82 g/mol
InChI Key: HZPCYAQLGDHEIH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. This compound, in particular, features a piperazine ring substituted with a tert-butyl group and a 5-chlorothiophen-2-yl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring may also contribute to the compound’s biological effects by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate is unique due to the presence of the 5-chlorothiophen-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.82 g/mol

IUPAC Name

tert-butyl 3-(5-chlorothiophen-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H19ClN2O2S/c1-13(2,3)18-12(17)16-7-6-15-9(8-16)10-4-5-11(14)19-10/h4-5,9,15H,6-8H2,1-3H3

InChI Key

HZPCYAQLGDHEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(S2)Cl

Origin of Product

United States

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